molecular formula C6H8Cl2N2 B13298832 2-Chloro-5-methylpyridin-3-amine hydrochloride

2-Chloro-5-methylpyridin-3-amine hydrochloride

Cat. No.: B13298832
M. Wt: 179.04 g/mol
InChI Key: AZYTYLBTNRQEEV-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7ClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyridin-3-amine hydrochloride typically involves the chlorination of 5-methylpyridin-3-amine. One common method includes dissolving 2-chloro-5-methylpyridin-3-amine in anhydrous dimethylformamide (DMF) under an argon atmosphere, followed by the addition of zinc cyanide and tetrakis(triphenylphosphino)palladium(0) as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

2-Chloro-5-methylpyridin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-4-methylpyridine
  • 2-Chloro-6-methylpyridine

Uniqueness

2-Chloro-5-methylpyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

Molecular Formula

C6H8Cl2N2

Molecular Weight

179.04 g/mol

IUPAC Name

2-chloro-5-methylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C6H7ClN2.ClH/c1-4-2-5(8)6(7)9-3-4;/h2-3H,8H2,1H3;1H

InChI Key

AZYTYLBTNRQEEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)N.Cl

Origin of Product

United States

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